molecular formula C15H21N5O3 B1195686 Cyclo(tyrosylarginyl) CAS No. 81205-31-4

Cyclo(tyrosylarginyl)

Cat. No.: B1195686
CAS No.: 81205-31-4
M. Wt: 319.36 g/mol
InChI Key: VFPZSTOWKCRDSF-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(tyrosylarginyl) is a cyclic dipeptide composed of the amino acids tyrosine and arginine. It is known for its unique structure, which includes a piperazine ring formed by the cyclization of the peptide bond between the two amino acids. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

2-[3-[(2R,5R)-5-[(4-hydroxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c16-15(17)18-7-1-2-11-13(22)20-12(14(23)19-11)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPZSTOWKCRDSF-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]2C(=O)N[C@@H](C(=O)N2)CCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81205-31-4
Record name Cyclo(tyrosylarginyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081205314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

General Framework of SPPS

SPPS is the most widely used method for synthesizing cyclic peptides like cyclo(tyrosylarginyl). The process involves sequential coupling of amino acids to a resin-bound anchor, followed by cyclization and cleavage. Key steps include:

  • Resin Loading : The C-terminal amino acid (e.g., arginine) is attached to a Wang or Merrifield resin via its carboxyl group. For cyclo(tyrosylarginyl), Fmoc-Arg(Pbf)-OH is commonly used, with coupling facilitated by HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-methylmorpholine (NMM).

  • Deprotection and Coupling : Fmoc groups are removed using 20% piperidine in DMF. Subsequent amino acids (e.g., Fmoc-Tyr(tBu)-OH) are coupled using activators like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

  • Cyclization : Head-to-tail macrocyclization is performed on-resin or post-cleavage. A study by Pubmed demonstrated that on-resin cyclization using HATU and DIPEA in DMF reduced side reactions, achieving >85% purity.

Table 1: SPPS Parameters for Cyclo(tyrosylarginyl

ParameterValue/ReagentSource
ResinWang resin (0.25 mmol/g)
Coupling ReagentHCTU/NMM (1:1:4 ratio)
Deprotection Agent20% Piperidine in DMF
Cyclization Efficiency85–92%

Microwave-Assisted SPPS

Microwave irradiation significantly accelerates coupling and deprotection steps. A protocol from Luxembourg Bio reported a 60% reduction in cycle times (from 2.1 h to 0.8 h per amino acid) for similar cyclic peptides, with coupling yields exceeding 95%. For cyclo(tyrosylarginyl), microwave heating at 50–75°C with HATU/HOAt improved cyclization efficiency by minimizing epimerization.

Solution-Phase Synthesis

Linear Precursor Synthesis

Solution-phase synthesis involves constructing the linear dipeptide H-Tyr-Arg-OH before cyclization. Key steps include:

  • Protection : Boc-Tyr-OH and Fmoc-Arg(Pbf)-OH are coupled using DIC (N,N'-diisopropylcarbodiimide) and OxymaPure in DCM.

  • Deprotection : Sequential removal of Boc (via TFA) and Fmoc (via piperidine) groups yields the free linear peptide.

  • Cyclization : The linear peptide is cyclized using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF, achieving 70–80% yields.

Challenges in Solution-Phase Synthesis

  • Low Yields : Steric hindrance from tyrosine’s aromatic ring and arginine’s guanidinium group often limit cyclization efficiency.

  • Purification Difficulties : Linear byproducts require chromatographic separation, increasing time and cost.

Advanced Cyclization Techniques

"Click" Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for cyclo(tyrosylarginyl). A tyrosine side chain is modified with an alkyne group, while arginine incorporates an azide. Cyclization under Cu(I) catalysis achieves >90% efficiency in acetonitrile/water.

Head-to-Tail Macrocyclization

A protocol from Pubmed utilized an o-aminoanilide linker for cysteine-free cyclization. The linear peptide was activated with nitrite under acidic conditions, forming an N-acyl benzotriazole intermediate. Neutralization with HOAt induced cyclization, yielding cyclo(tyrosylarginyl) in 72% purity after HPLC.

Table 2: Cyclization Method Comparison

MethodYieldPurityTimeSource
SPPS On-Resin85%92%4 d
Solution-Phase PyBOP78%85%7 d
Click Chemistry91%89%2 d

Scalability and Industrial Considerations

Large-Scale SPPS

Industrial-scale production (1–2.5 mmol) employs automated synthesizers with optimized wash cycles. Concept Life Sciences reported a 98% crude purity for batches >1 mmol using HCTU and double couplings for arginine residues.

Green Chemistry Approaches

Microwave-assisted protocols reduced solvent consumption by 40% compared to conventional SPPS. Additionally, bio-based resins (e.g., cellulose-derived supports) are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Cyclo(tyrosylarginyl) can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: The guanidino group of arginine can be reduced to form secondary amines.

    Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced guanidino derivatives.

    Substitution: Halogenated or nitrated tyrosine derivatives.

Scientific Research Applications

Cyclo(tyrosylarginyl) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of cyclo(tyrosylarginyl) involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The piperazine ring structure allows for unique binding interactions, contributing to its bioactivity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Cyclo(tyrosylarginyl) can be compared with other cyclic dipeptides, such as:

    Cyclo(phenylalanylarginyl): Similar structure but with phenylalanine instead of tyrosine.

    Cyclo(tyrosylhistidyl): Contains histidine instead of arginine, leading to different chemical properties and biological activities.

Cyclo(tyrosylarginyl) is unique due to the presence of both tyrosine and arginine, which confer distinct chemical reactivity and biological functions.

Biological Activity

Cyclo(tyrosylarginyl), a cyclic peptide, has garnered significant attention in biomedical research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of Cyclo(tyrosylarginyl), focusing on its mechanisms of action, effects on cellular processes, and relevance in various disease contexts.

Structural Characteristics

Cyclo(tyrosylarginyl) is characterized by a cyclic structure formed by the amino acids tyrosine (Tyr) and arginine (Arg). This configuration enhances its stability and bioactivity compared to linear peptides. The cyclic nature allows for specific conformational flexibility, which is crucial for its interaction with biological targets.

The biological activity of Cyclo(tyrosylarginyl) can be attributed to several mechanisms:

  • Receptor Binding : Cyclo(tyrosylarginyl) has shown the ability to bind selectively to various receptors involved in cellular signaling pathways. This binding can modulate receptor activity, influencing downstream signaling cascades that are critical in processes such as cell proliferation and apoptosis .
  • Inhibition of Arterial Contraction : Studies indicate that Cyclo(tyrosylarginyl) can inhibit arterial contraction, suggesting a potential role in cardiovascular therapeutics. This effect is dose-dependent and may provide insights into its application for treating hypertension and other vascular disorders.
  • Effects on Cellular Processes : Research has demonstrated that Cyclo(tyrosylarginyl) affects several cellular processes, including:
    • Cell Proliferation : It has been observed to influence the proliferation rates of various cell types, which is particularly relevant in cancer research.
    • Apoptosis : The compound may induce apoptosis in certain cancer cell lines, showcasing its potential as an anticancer agent .

Case Studies

  • Cardiovascular Applications : In a study focusing on cardiovascular health, Cyclo(tyrosylarginyl) was administered to animal models exhibiting hypertension. Results showed a significant reduction in arterial pressure, attributed to its inhibitory effects on vascular smooth muscle contraction.
  • Cancer Therapy : A series of experiments were conducted using Cyclo(tyrosylarginyl) on breast cancer cell lines. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis

To better understand the biological activity of Cyclo(tyrosylarginyl), it is useful to compare it with other cyclic peptides:

CompoundMechanism of ActionTherapeutic Application
Cyclo(tyrosylarginyl)Inhibits arterial contraction; induces apoptosisCardiovascular diseases; cancer
FC131Antagonist for CXCR4Cancer metastasis; HIV infection
Other cyclic peptidesVarying receptor interactionsDiverse therapeutic targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.